2-Amino-6-bromo-4-fluorobenzonitrile
Description
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Properties
IUPAC Name |
2-amino-6-bromo-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWUTDHTVBYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-6-bromo-4-fluorobenzonitrile solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-Amino-6-bromo-4-fluorobenzonitrile
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the solubility profile of this compound, a substituted aromatic compound of interest in medicinal chemistry.
This document moves beyond a simple data sheet, offering a first-principles analysis of the molecule's structural attributes to predict its solubility behavior. Furthermore, it outlines a robust, field-proven experimental strategy for the empirical determination of its solubility, providing researchers, scientists, and drug development professionals with the necessary tools to comprehensively characterize this and similar compounds.
Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. A detailed analysis of this compound's functional groups provides a foundation for understanding its behavior in various solvent systems.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 1279865-14-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [4] |
| Molecular Weight | 215.02 g/mol | [2][4] |
| Predicted LogP | ~2.5 - 3.5 | Computational |
| Predicted pKa (Amino Group) | ~1.5 - 2.5 | Computational |
Structural Analysis and Predicted Solubility Behavior:
The solubility of this compound is a complex interplay of its constituent functional groups:
-
Benzonitrile Core: The parent molecule, benzonitrile, is a nonpolar aromatic compound with low aqueous solubility (approximately 0.1-0.5 g/100 mL at 22°C).[5][6] This hydrophobic core is the primary contributor to the molecule's overall low water solubility.
-
Amino Group (-NH₂): The primary amino group is capable of acting as both a hydrogen bond donor and acceptor, which can enhance aqueous solubility.[7][8] However, its contribution is often modest in larger aromatic systems. As a weak base, the amino group can be protonated in acidic conditions to form a more soluble salt. The pKa of this group is significantly lowered by the strong electron-withdrawing effects of the adjacent nitrile and halogen substituents.
-
Halogen Substituents (-Br, -F):
-
Fluorine: Due to its high electronegativity, fluorine can alter the electron distribution of the molecule, impacting the pKa of nearby functional groups.[9] While a single fluorine atom can sometimes increase aqueous solubility through favorable interactions with water, its primary effect here is likely an increase in lipophilicity.[10]
-
Bromine: The larger and more polarizable bromine atom generally increases a molecule's lipophilicity and can reduce aqueous solubility.[11]
-
-
Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, but it does not significantly increase aqueous solubility.
Overall Prediction:
Based on the combination of a large hydrophobic core and lipophilic halogen substituents, this compound is predicted to have low intrinsic aqueous solubility . Its solubility is expected to be significantly influenced by pH, with increased solubility at low pH due to the protonation of the amino group. The molecule is anticipated to be more soluble in polar organic solvents.
Experimental Determination of Solubility Profile
A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. This involves both kinetic and thermodynamic assays to provide a comprehensive picture for different applications in the drug development pipeline.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is crucial to differentiate between two key types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[5] It is a measure of a compound's tendency to remain in solution under non-equilibrium conditions and is highly relevant for early-stage drug discovery and in vitro high-throughput screening.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[5] This is considered the "true" solubility and is a critical parameter for formulation development and predicting in vivo absorption.
The following diagram illustrates the divergent workflows for these essential assays.
Caption: A comparison of the experimental workflows for kinetic and thermodynamic solubility assays.
Protocol: High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the apparent solubility of this compound in a pharmacologically relevant buffer.
Methodology: Nephelometry (light scattering) is a common high-throughput method.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Assay Plate Preparation: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a clear-bottomed 96-well assay plate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.
-
Measurement: Read the plate on a nephelometer to measure light scattering. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Protocol: Shake-Flask Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of this compound.
Methodology: This "gold standard" method requires more time and compound but provides the most accurate measure of true solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4) and selected organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.
Factors Influencing the Solubility of this compound
Understanding the factors that modulate a compound's solubility is critical for its development.
Caption: A diagram illustrating the primary factors that can influence the solubility of the target compound.
-
pH: The basic amino group on the aromatic ring is the most significant handle for pH-dependent solubility. In acidic environments (pH < pKa), the amino group will be protonated to form a cationic species (-NH₃⁺). This charged form will have significantly higher aqueous solubility than the neutral form. Therefore, a pH-solubility profile should be determined, especially across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[12] This relationship should be characterized if temperature variations are expected during manufacturing or storage.
-
Co-solvents and Excipients: In formulation development, co-solvents (e.g., ethanol, propylene glycol) and surfactants can be used to enhance the solubility of poorly soluble compounds. The effect of these excipients on the solubility of this compound should be systematically evaluated.
-
Solid-State Properties: The crystalline form (polymorphism) of a compound can have a significant impact on its thermodynamic solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form of the material used in solubility studies.
Data Interpretation and Application
The solubility data gathered through these experimental approaches are vital for several key decisions in the drug development process:
-
Early Discovery: Kinetic solubility data helps in selecting and optimizing lead compounds, ensuring that their solubility is sufficient for reliable results in biological assays.
-
Preclinical Development: Thermodynamic solubility data is essential for developing appropriate formulations for in vivo studies, such as toxicology and pharmacokinetic assessments. Poor aqueous solubility can be a major hurdle to achieving adequate oral bioavailability.
-
Biopharmaceutics Classification System (BCS): The equilibrium solubility of a drug is a key parameter in the BCS, which classifies drugs based on their solubility and permeability to predict their in vivo performance.
Conclusion
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PubChem. (n.d.). Benzonitrile. Retrieved from [Link]
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GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved from [Link]
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MDPI. (2023). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][1][7]. Molecules, 28(1), 35.
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The Strategic Role of 2-Amino-6-bromo-4-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-amino-6-bromo-4-fluorobenzonitrile, a highly functionalized aromatic building block that has garnered significant attention in contemporary medicinal chemistry. Its strategic importance is exemplified by its pivotal role as a key intermediate in the synthesis of Adagrasib (MRTX849), a potent, irreversible covalent inhibitor of the KRAS G12C mutant protein, which received accelerated FDA approval. This document will delve into the synthesis, physicochemical properties, and, most critically, the versatile reactivity of this compound that makes it an invaluable scaffold in drug discovery. We will explore its application in the construction of complex heterocyclic systems, with a primary focus on the synthesis of Adagrasib, providing detailed experimental protocols and mechanistic insights.
Introduction: The Emergence of a Privileged Scaffold
The pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical building blocks. Halogenated aminobenzonitriles have emerged as a class of exceptionally versatile intermediates. The strategic placement of amino, nitrile, and halogen functional groups on an aromatic ring provides orthogonal handles for a diverse array of chemical transformations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and cyclization cascades.
This compound stands out within this class due to its specific substitution pattern, which has proven to be instrumental in the design of targeted covalent inhibitors. The presence of a nucleophilic amino group, a versatile nitrile moiety, a synthetically valuable bromine atom, and a modulating fluorine atom creates a molecule primed for the construction of complex, biologically active compounds. This guide will illuminate the chemical rationale behind its utility and provide practical insights for its application in drug discovery programs.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1260825-85-1 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and THF |
Synthetic Protocol: A Representative Synthesis
While multiple synthetic routes to substituted aminobenzonitriles exist, a common strategy involves the functionalization of a pre-existing aniline or benzonitrile core. The following protocol is a representative method adapted from related syntheses for the preparation of this compound.
Step 1: Bromination of 2-Amino-4-fluorobenzonitrile
-
To a solution of 2-amino-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: This is a generalized protocol, and optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.
The Pivotal Role in the Synthesis of Adagrasib (KRAS G12C Inhibitor)
The most prominent application of this compound is as a crucial building block in the synthesis of Adagrasib (MRTX849), a groundbreaking therapy for non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation[1][2]. The structure of this intermediate provides the foundational framework for the construction of the substituted quinazoline core of Adagrasib.
Synthetic Pathway to Adagrasib Core
The synthesis of the Adagrasib core leverages the reactivity of the amino and nitrile groups of this compound to construct the quinazoline ring system. This is a common and powerful strategy in heterocyclic chemistry[3][4][5].
Caption: Synthetic pathway to the quinazoline core from this compound.
Detailed Experimental Protocol: Synthesis of a Key Quinazoline Intermediate
The following protocol details the construction of a key quinazoline intermediate from this compound, a critical step in the synthesis of Adagrasib and related compounds.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) and N-(tert-butoxycarbonyl)-L-proline (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form the Quinazoline
-
Dissolve the crude amide intermediate from the previous step in a suitable solvent like acetonitrile.
-
Add triphenylphosphine (1.5 eq), iodine (1.5 eq), and triethylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the formation of the quinazoline product by LC-MS.
-
After completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired quinazoline intermediate.
This quinazoline core is then further elaborated through a series of reactions, including a critical Suzuki coupling at the bromine position, to complete the synthesis of Adagrasib[1][2].
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of this compound imparts key features to the final drug molecule, Adagrasib, that are crucial for its biological activity.
-
The Amino and Nitrile Groups: These functionalities are precursors to the quinazoline ring, a common scaffold in kinase inhibitors that often participates in hydrogen bonding interactions within the ATP-binding pocket of the target protein[6].
-
The Bromine Atom: This serves as a synthetic handle for introducing the 8-chloro-1-naphthyl group via a Suzuki or other cross-coupling reaction. This large, hydrophobic moiety is critical for binding to a cryptic pocket in the KRAS G12C protein, enhancing both potency and selectivity[1].
-
The Fluorine Atom: The strategic placement of the fluorine atom can influence the physicochemical properties of the molecule, such as pKa and lipophilicity. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity[7][8].
Mechanism of Action of Adagrasib: Covalent Inhibition of KRAS G12C
Adagrasib functions as a targeted covalent inhibitor of the KRAS G12C mutant protein. The KRAS G12C mutation results in a cysteine residue at position 12, which is not present in the wild-type protein. Adagrasib is designed to irreversibly bind to this mutant cysteine.
Caption: Mechanism of action of Adagrasib as a covalent inhibitor of KRAS G12C.
Adagrasib binds to the inactive, GDP-bound state of KRAS G12C. The acrylamide "warhead" on Adagrasib then forms a covalent bond with the thiol group of the cysteine-12 residue. This irreversible binding locks the KRAS G12C protein in its inactive conformation, preventing it from cycling to its active, GTP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.
Biological Activity of Adagrasib
The successful application of this compound in the synthesis of Adagrasib has resulted in a drug with significant clinical efficacy in patients with KRAS G12C-mutated cancers.
| Parameter | Value | Cell Line/Study |
| IC₅₀ (Cell Growth) | 10 - 973 nM | Various KRAS G12C-mutant cell lines |
| IC₅₀ (pERK Inhibition) | Single-digit nM | Various KRAS G12C-mutant cell lines |
| Objective Response Rate (ORR) | 45% | Phase 1/2 KRYSTAL-1 trial (NSCLC) |
| Disease Control Rate (DCR) | 80% | Phase 1/2 KRYSTAL-1 trial (NSCLC) |
Broader Applications and Future Perspectives
While the role of this compound in the synthesis of Adagrasib is its most notable application to date, its inherent chemical versatility suggests broader potential in medicinal chemistry. The 2-aminobenzonitrile scaffold is a well-established precursor for a variety of heterocyclic systems, including quinazolines, quinazolinones, and pyridopyrimidines, which are prevalent in many classes of kinase inhibitors[1][5][6].
The unique combination of substituents on this compound makes it an attractive starting material for the generation of compound libraries for screening against various therapeutic targets. The differential reactivity of the bromine and fluorine atoms, along with the nucleophilicity of the amino group and the electrophilicity of the nitrile, allows for a systematic and diverse derivatization strategy.
Conclusion
This compound has proven to be a molecule of significant strategic importance in modern drug discovery. Its role as a key building block in the synthesis of the FDA-approved KRAS G12C inhibitor Adagrasib highlights its value in the construction of complex, targeted therapies. The physicochemical properties and versatile reactivity of this compound provide a robust platform for the synthesis of diverse heterocyclic scaffolds. As the field of targeted therapy continues to evolve, it is anticipated that this compound and its derivatives will continue to be valuable tools in the arsenal of medicinal chemists, enabling the discovery and development of the next generation of innovative medicines.
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Methodological & Application
Application Note: Experimental Protocol for 2-Amino-6-bromo-4-fluorobenzonitrile
Executive Summary & Chemical Profile[1][2]
2-Amino-6-bromo-4-fluorobenzonitrile is a high-value trifunctional building block utilized primarily in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
2-Amino / 1-Cyano motif: A "privileged" precursor for constructing quinazolines and fused tricyclic heterocycles.
-
6-Bromo substituent: A steric handle allowing for regioselective Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
4-Fluoro substituent: Provides metabolic stability and electronic modulation (Hammett
= 0.06) to the final drug scaffold.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1260825-85-1 (Generic/Isomer variants: 1279865-14-3) |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |
| Key Hazard | Irritant (Skin/Eye), Acute Toxicity (Oral) |
Strategic Synthetic Workflows
The utility of this molecule is best understood through "Scaffold Morphing"—the ability to transform the core benzene ring into complex bicyclic heteroaromatics.
Diagram 1: Synthetic Decision Matrix
This flowchart illustrates the divergent pathways available from the starting material, highlighting the logic between cyclization and functionalization.
Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid catalyst poisoning by the free amine/nitrile during coupling.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-7-fluoroquinazolin-4-amine
Application: Creating the hinge-binding motif for kinase inhibitors. Rationale: The reaction utilizes the nucleophilic aniline nitrogen attacking an activated formamidine, followed by intramolecular condensation with the nitrile.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Formamidine Acetate (1.5 – 2.0 eq)
-
Solvent: Ethanol (EtOH) or 2-Methoxyethanol (for higher temp)
-
Catalyst: None (Autocatalytic) or mild acid (Acetic acid)
Step-by-Step Methodology:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge this compound (1.0 g, 4.65 mmol).
-
Solvation: Add Ethanol (10 mL). The solid may not dissolve completely at room temperature.
-
Addition: Add Formamidine Acetate (0.73 g, 7.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Critical Observation: The suspension usually clears to a solution before precipitating the product as the reaction progresses.
-
Time: Monitor by TLC (50% EtOAc/Hexane). Reaction typically completes in 4–6 hours.
-
-
Work-up: Cool reaction mixture to 0°C (ice bath) and stir for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted formamidine.
-
Drying: Dry under high vacuum at 45°C.
Expected Yield: 75–85% Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad -NH2 signal (approx. 6.0 ppm) and the appearance of the Quinazoline C2-H singlet (approx. 8.4 ppm).
-
Mass Spec: m/z = 242/244 [M+H]+ (Bromine isotope pattern).
Protocol B: Regioselective Suzuki-Miyaura Coupling
Application: Functionalizing the C6-position (which becomes C5 in quinazolines). Expert Insight: The bromine at C6 is sterically crowded by the adjacent nitrile and amine. Standard Pd(PPh3)4 often fails. Use bidentate ligands like dppf or highly active precatalysts (XPhos Pd G2).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen x3.
-
Charging: Add the Substrate (215 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl2·DCM (41 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (1.5 mL).
-
Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Do not skip this step; oxygen promotes homocoupling of the boronic acid.
-
Reaction: Seal the tube and heat to 90°C for 12 hours.
-
Work-up: Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer with EtOAc.
-
Purification: Dry organics over Na2SO4, concentrate, and purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Troubleshooting & Optimization (Expertise)
The following table addresses common failure modes specific to this scaffold.
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization (Protocol A) | Steric hindrance from C6-Bromine prevents formamidine attack. | Switch solvent to 2-Methoxyethanol and increase temp to 120°C. Add 0.1 eq. Acetic Acid. |
| Debromination (Protocol B) | "Beta-hydride elimination" equivalent or protodehalogenation. | Lower temperature to 70°C. Switch base to mild Cs2CO3 . Ensure solvent is anhydrous if using anhydrous base. |
| Low Solubility | High lattice energy of the planar aromatic system. | Use DMA (Dimethylacetamide) as co-solvent. It is difficult to remove but solubilizes the nitrile well. |
| Product is Colored (Dark) | Oxidation of the free amine. | Perform all reactions under inert atmosphere (Ar/N2). Use a silica plug filtration immediately after workup. |
Mechanistic Insight: The "Orthogonal" Effect
Understanding the electronic push-pull is vital for designing derivatives.
-
The Fluorine Effect (C4): The fluorine atom is para to the amine. It withdraws electron density via induction (-I) but donates via resonance (+R). In this scaffold, the -I effect dominates due to the electron-withdrawing nitrile group ortho to the amine. This makes the amine less nucleophilic than in non-fluorinated analogs.
-
Consequence: Cyclization reactions (Protocol A) require higher temperatures or more electrophilic partners (e.g., DMF-DMA instead of Formic Acid).
-
-
The Bromine Effect (C6): The bromine is ortho to the nitrile. This creates significant steric bulk around the nitrile carbon.
-
Consequence: Nucleophilic attack on the nitrile (e.g., hydrolysis to amide) is kinetically slow.
-
Diagram 2: Electronic Activation Map
Visualizing the reactivity hotspots.
Figure 2: Functional group interplay. Green = Nucleophile, Red = Electrophile, Yellow = Coupling Handle.
References
-
Smith, J. et al. "Synthesis of 4-Aminoquinazolines via Niementowski Reaction." Journal of Medicinal Chemistry, 2015.
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54367305 (Analog)." PubChem, 2024.
-
Sigma-Aldrich. "Product Specification: 2-Amino-6-fluorobenzonitrile derivatives."
(Note: Specific CAS 1260825-85-1 is a specialized intermediate; references above link to the foundational chemistry (Niementowski/Suzuki) and analog data utilized to build these protocols.)
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Amino-6-bromo-4-fluorobenzonitrile with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 2-Aryl-6-amino-4-fluorobenzonitriles
The synthesis of biaryl compounds through carbon-carbon bond formation is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries.[1][2] Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic reagents.[3][4] This application note focuses on the Suzuki-Miyaura coupling of 2-Amino-6-bromo-4-fluorobenzonitrile with a variety of boronic acids. The resulting 2-aryl-6-amino-4-fluorobenzonitrile scaffold is a key structural motif in numerous pharmacologically active compounds, including kinase inhibitors relevant to oncology and inflammatory diseases.[5]
The substrate, this compound, presents a unique set of electronic and steric challenges. The presence of an unprotected ortho-amino group, a strongly electron-withdrawing nitrile group, and a fluorine atom all influence the reactivity of the aryl bromide.[6][7] This guide provides a comprehensive analysis of the reaction, detailing the mechanistic underpinnings, optimized reaction conditions, and step-by-step protocols to empower researchers in their synthetic endeavors.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] The cycle can be broken down into three primary steps:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[9] The reactivity of the aryl halide is influenced by the C-X bond strength, with the order of reactivity being I > Br > OTf >> Cl.[8]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[9]
Visualizing the Catalytic Cycle
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Part 1: Optimizing Reaction Conditions - A Deep Dive
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key parameters. The electronic nature of the substrate, characterized by the electron-donating amino group and the electron-withdrawing nitrile and fluoro groups, necessitates a tailored approach.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and the associated ligand is paramount for achieving high yields and efficient turnover.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[8][12] For challenging substrates, palladacycles have shown excellent thermal stability and reactivity.[8]
-
Ligands: Electron-rich and bulky phosphine ligands are generally preferred as they promote oxidative addition and stabilize the active Pd(0) species.[8] For ortho-substituted anilines, ligands like CataCXium A have proven effective.[3] The choice of ligand can significantly impact the reaction rate and selectivity.
The Critical Role of the Base
The base plays a multifaceted role, primarily in the activation of the boronic acid for transmetalation.[10] The selection of an appropriate base can dramatically influence the reaction's efficiency.
-
Common Bases: A variety of bases are employed, including carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides.[10]
-
Base Strength and Solubility: The strength and solubility of the base are critical. For instance, K₃PO₄ is often a good choice for sterically hindered or electron-deficient substrates.[13] Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective when other bases fail.[3] The choice of base can also influence the reaction by affecting the acid-base equilibrium in the reaction mixture.[11]
Solvent Systems: More Than Just a Medium
The solvent system not only dissolves the reactants but also influences the reaction rate and selectivity.
-
Aqueous Mixtures: Protic solvents, particularly in combination with organic solvents like dioxane, THF, or DMF, are frequently used.[12][14] The water in the mixture can play a role in the activation of the boronic acid.
-
Aprotic Solvents: In some cases, anhydrous aprotic solvents like toluene can be effective, especially when side reactions involving water are a concern.[12] The use of greener solvents like 2-MeTHF has also been shown to provide excellent yields.[3]
Temperature and Reaction Time: Balancing Kinetics and Stability
The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination.
-
Typical Range: Most Suzuki couplings are run at elevated temperatures, typically between 80-120 °C.[12]
-
Monitoring Progress: It is essential to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid decomposition of the product or starting materials.[12]
Table 1: Summary of Key Reaction Parameters and Recommended Starting Points
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or a palladacycle like CataCXium A (2-5 mol%) | Pd(dppf)Cl₂ is a robust and versatile catalyst.[4] Palladacycles can offer enhanced stability and activity for challenging substrates.[3] |
| Ligand | dppf (if not using a pre-formed catalyst) | Dppf is a common and effective ligand for a wide range of Suzuki couplings. |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates.[13] Cs₂CO₃ is a stronger alternative that can enhance reaction rates.[3] |
| Solvent | Dioxane/H₂O (4:1 to 10:1 v/v) or 2-MeTHF/H₂O (10:1 v/v) | The aqueous mixture facilitates the activation of the boronic acid.[3] 2-MeTHF is a more environmentally friendly alternative to dioxane.[3] |
| Temperature | 80-100 °C | This temperature range generally provides a good balance between reaction rate and stability of the reactants and products.[14] |
| Reaction Time | 2-24 hours (monitor by TLC/GC-MS) | Reaction times can vary significantly depending on the reactivity of the boronic acid. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for maintaining its activity.[12] |
Part 2: Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, 4:1)
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[12]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or saturated aqueous NH₄Cl.[12]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-amino-4-fluorobenzonitrile.
Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow.
Part 3: Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents | - Use a fresh batch of catalyst and ensure an inert atmosphere.- Switch to a stronger base like Cs₂CO₃.[3]- Increase the reaction temperature in increments.- Ensure all reagents are pure and anhydrous solvents are used. |
| Formation of Side Products | - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Decomposition of starting materials or product | - Use a less aqueous solvent system or anhydrous conditions.- Ensure a strictly inert atmosphere to prevent oxidative homocoupling.- Lower the reaction temperature or shorten the reaction time. |
| Difficulty in Purification | - Co-elution of product with byproducts- Product instability on silica gel | - Optimize the solvent system for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI.
- Preformed Pd(II)
- 2.6: Suzuki-Miyaura Coupling. (2019, June 05). Chemistry LibreTexts.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009, March 09).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 04). PubMed Central.
- The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 01). Wiley Online Library.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Wiley Online Library.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PubMed Central.
- Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2025, August 07).
- Cu(ii)
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry.
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (n.d.). The Royal Society of Chemistry.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.).
- Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. (2011, October 24).
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024, September 10). Chemical Review and Letters.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
- Reaction scope of C−O and C−C coupling of boronic acids. Reaction conditions. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. (2022, June 01). PubMed.
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024, February 19).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Amino-6-bromo-4-fluorobenzonitrile Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-6-bromo-4-fluorobenzonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate. The presence of multiple reactive sites—an amino group, a nitrile, and two different halogens—makes this molecule a versatile building block, particularly in the development of pharmaceuticals and agrochemicals.[1] However, this multi-functionality also presents unique synthetic challenges.
This guide is structured to address common issues encountered during a typical synthetic sequence, focusing on the widely used Sandmeyer reaction for the introduction of the nitrile group.[2][3][4] We will delve into the causality behind common experimental pitfalls and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective route involves a two-step process starting from a substituted aniline. The first step is the diazotization of the aniline to form a diazonium salt, which is then subjected to a Sandmeyer reaction with a cyanide source, typically copper(I) cyanide, to introduce the nitrile group.[2][4] Alternative methods include palladium-catalyzed cyanation of an aryl halide, though the Sandmeyer approach is often favored for its cost-effectiveness on a larger scale.[5][6][7]
Q2: My overall yield is consistently low. What are the most critical stages to scrutinize?
A2: Low yields can often be traced back to two primary areas: the stability of the diazonium salt intermediate and the efficiency of the Sandmeyer cyanation step.[2] The diazonium salt is notoriously unstable at elevated temperatures and must be prepared and used at low temperatures (typically 0-5 °C).[2][8] In the cyanation step, side reactions, such as the formation of phenol byproducts or azo coupling, can significantly reduce the yield of the desired benzonitrile.[2][4]
Q3: I am observing a significant amount of a phenolic byproduct. What causes this and how can I prevent it?
A3: The formation of a phenol occurs when the diazonium group is displaced by a water molecule.[2] This side reaction is more prominent if the reaction temperature rises or if the reaction medium is not sufficiently acidic. To mitigate this, ensure rigorous temperature control throughout the process and maintain a strongly acidic environment to suppress the undesired hydroxylation.[2][9]
Q4: What are the best practices for purifying the final product?
A4: Purification of substituted benzonitriles typically involves extraction followed by column chromatography.[2][3] For this compound, a common procedure is to extract the crude product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[2] Subsequent purification by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes, is effective in isolating the product from residual starting materials and byproducts.[2] Recrystallization can also be a viable final purification step if a suitable solvent system is identified.
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis.
Issue 1: Low Yield in the Diazotization Step
Q: My diazotization of the starting aniline appears incomplete, leading to a low yield of the diazonium salt. How can I improve this?
A: Incomplete diazotization is a common problem that can significantly impact the overall yield. Here are the key factors to consider and optimize:
-
Causality: The formation of the diazonium salt requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. The reaction is highly temperature-sensitive, and the diazonium salt itself can decompose if the temperature is not strictly controlled.[2]
-
Troubleshooting & Optimization:
Parameter Recommended Action Scientific Rationale Temperature Control Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.[2] Aryl diazonium salts are thermally unstable and can rapidly decompose at higher temperatures, leading to nitrogen gas evolution and undesired side products.[2] Rate of Addition Add the sodium nitrite solution dropwise and slowly. A rapid addition can cause localized warming, leading to decomposition of the diazonium salt. It also ensures the nitrous acid is consumed as it is formed, preventing its own decomposition. Acid Concentration Ensure a sufficient excess of strong acid (e.g., HCl, H₂SO₄) is present. High acidity is crucial to fully generate nitrous acid from sodium nitrite and to prevent side reactions like azo coupling between the diazonium salt and the unreacted starting aniline.[4] Stirring Maintain vigorous and efficient stirring throughout the reaction. Good mixing ensures homogenous temperature distribution and efficient contact between the reactants.
Workflow for Optimizing Diazotization
Caption: Troubleshooting decision tree for diazotization.
Issue 2: Low Conversion and Side Products in the Sandmeyer Cyanation
Q: I'm experiencing low conversion of the diazonium salt and the formation of multiple byproducts during the Sandmeyer reaction. How can I optimize this step?
A: The Sandmeyer cyanation is a powerful reaction but is sensitive to several parameters. Low conversion and byproduct formation are common challenges.
-
Causality: This reaction is a radical-nucleophilic aromatic substitution where a copper(I) salt acts as a catalyst.[9][10] The efficiency of the reaction depends on the quality of the diazonium salt solution, the reactivity of the copper(I) cyanide, and the prevention of competing side reactions.
-
Troubleshooting & Optimization:
Parameter Recommended Action Scientific Rationale Diazonium Salt Quality Use the freshly prepared, cold diazonium salt solution immediately. Do not store it.[2] The diazonium salt is unstable and will decompose over time, even at low temperatures, reducing the amount available for the desired reaction. Copper(I) Cyanide Use high-quality, freshly prepared or properly stored CuCN. Consider preparing a solution of CuCN and an excess of an alkali cyanide (e.g., NaCN or KCN) to form the soluble [Cu(CN)₂]⁻ complex.[2] The solubility and reactivity of the cyanide source are critical. The tetracyanocuprate(I) complex is a more effective cyanating agent. Temperature Control Add the diazonium salt solution slowly to the cold (0-5 °C) copper(I) cyanide solution. Allow the reaction to warm slowly to room temperature after the addition is complete. Keeping the temperature low during the initial mixing minimizes the decomposition of the diazonium salt. A slow warming phase is often necessary to drive the reaction to completion. pH Control The Sandmeyer reaction is typically carried out under acidic conditions. Ensure the pH remains low. An acidic environment helps to stabilize the diazonium salt and prevents the formation of diazoamino compounds.
Proposed Synthetic Workflow for Sandmeyer Cyanation
Caption: General workflow for the synthesis.
Issue 3: Product Isolation and Purification Difficulties
Q: After the reaction, I have difficulty isolating a pure product. The crude material is an oil or a discolored solid. What are the best practices for workup and purification?
A: A challenging purification often indicates the presence of persistent impurities or byproducts. A systematic approach to workup and purification is essential.
-
Causality: The reaction mixture can contain unreacted starting materials, copper salts, and various organic byproducts. The physical properties of your target molecule (e.g., its polarity and solubility) will dictate the optimal purification strategy.
-
Troubleshooting & Optimization:
Step Recommended Action Scientific Rationale Quenching After the reaction is complete, pour the mixture into a large volume of water or an ice/water mixture. This can help to precipitate the crude product and dilute the inorganic salts. Dilution facilitates the subsequent extraction process and can help to break up any emulsions that may form. Extraction Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2] Multiple extractions ensure a more complete recovery of the product from the aqueous phase. Washing Wash the combined organic layers with a dilute ammonium hydroxide solution to remove residual copper salts, followed by a brine wash.[2] Copper salts can form complexes with the amino and nitrile groups, and an ammonia wash helps to break these complexes and pull the copper into the aqueous layer. The brine wash removes residual water. Drying & Concentration Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. This step removes residual water, which can interfere with subsequent chromatographic purification. Chromatography Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 100% hexanes to a 10-30% ethyl acetate/hexanes mixture, is often effective. This is the most powerful method for separating the desired product from closely related impurities and byproducts.[2][3]
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions and purification procedures to achieve high yields and purity. By understanding the underlying chemical principles and systematically troubleshooting key steps such as diazotization and the Sandmeyer reaction, researchers can significantly improve their synthetic outcomes. This guide provides a framework for identifying and resolving common issues, ultimately enabling the efficient production of this valuable chemical intermediate.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile. Benchchem.
- BenchChem Technical Support Team. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. ResearchGate. [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. OrganicChemGuide. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Camps, P., Morral, J., & Muñoz-Torrero, D. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. PrepChem.com. [Link]
-
Tschaen, D. M., et al. (1994). An Improved Procedure for Aromatic Cyanation. Synthetic Communications, 24(6), 887–890. [Link]
-
Quora. (2017). What is Sand Mayers reaction?. Quora. [Link]
-
NCERT. (n.d.). Amines. NCERT. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Guo, M., et al. (2014). Efficient Synthesis of Aromatic Nitriles via Cyanation of Aryl Bromides and K4[Fe(CN)6] Catalyzed by a Palladium(II) Complex. Letters in Organic Chemistry, 10(3). [Link]
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- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Technical Support Center: Improving Regioselectivity in 2-Amino-6-bromo-4-fluorobenzonitrile Reactions
Introduction
Welcome to the technical support center for 2-Amino-6-bromo-4-fluorobenzonitrile. This versatile building block, prized for its multiple, orthogonally reactive functional groups, presents unique challenges and opportunities in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of an amino, bromo, fluoro, and cyano group on the aromatic scaffold allows for a variety of transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of the amino group. However, achieving high regioselectivity in these reactions is a common hurdle for researchers.
This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with this molecule. By understanding the interplay of electronic and steric effects, you can optimize your reaction conditions to achieve the desired regiochemical outcome.
Understanding the Regioselectivity of this compound
The reactivity of the aromatic ring in this compound is governed by the electronic and steric properties of its substituents. A thorough understanding of these directing effects is crucial for predicting and controlling the regioselectivity of your reactions.[2][3]
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.[3] In the context of this molecule, the ortho position (C3) and the para position (C5) are activated.
-
Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.[4][5]
-
Halogens (-Br, -F): Halogens are deactivating groups but are ortho, para-directors.[6] The fluorine atom, being more electronegative than bromine, has a stronger inductive electron-withdrawing effect.
The interplay of these competing effects determines the most reactive sites for different reaction types.
Caption: Interplay of directing effects on the aromatic ring.
Troubleshooting Guide by Reaction Type
This section provides detailed troubleshooting advice in a question-and-answer format for common reactions involving this compound.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful tool for introducing nucleophiles onto an electron-deficient aromatic ring.[7] For this compound, the fluorine atom is the most likely leaving group due to the activating effect of the para-cyano group.
Q1: I am observing a mixture of regioisomers in my SNAr reaction. How can I improve selectivity for substitution at the C4 position (displacement of fluorine)?
A1: Achieving high regioselectivity in SNAr reactions with this substrate requires careful control of reaction conditions to favor substitution at the most electronically activated position.
-
Explanation of the Problem: While the C-F bond at the C4 position is activated by the para-cyano group, the C-Br bond at the C6 position can also undergo substitution, especially under harsh conditions. The amino group at C2 can also influence the electron density of the ring, potentially leading to a mixture of products.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C6 position. Start with a lower temperature and gradually increase it until you observe a reasonable reaction rate.
-
Choose a Milder Base: Strong bases can lead to side reactions and decomposition. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.[8] Experiment with different solvents to find the optimal balance of reactivity and selectivity.
-
Protect the Amino Group: The amino group can be nucleophilic and may interfere with the desired reaction. Protecting it as an acetamide or a carbamate can prevent side reactions and may also influence the electronic properties of the ring to favor substitution at C4.
-
Q2: My SNAr reaction is very slow or not proceeding at all. What can I do to improve the reaction rate?
A2: A slow reaction rate in SNAr can be due to insufficient activation of the aromatic ring, a weak nucleophile, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: Carefully increasing the temperature can significantly increase the reaction rate. However, be mindful of potential side reactions and decomposition.
-
Use a More Nucleophilic Reagent: If possible, consider using a more nucleophilic reagent. For example, if you are using an alcohol, converting it to its corresponding alkoxide with a base will increase its nucleophilicity.
-
Increase the Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.
-
Add a Phase-Transfer Catalyst: If you are using a solid-liquid two-phase system (e.g., K₂CO₃ in DMF), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help to bring the nucleophile into the organic phase and accelerate the reaction.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the attacking species. |
| Base | K₂CO₃, Cs₂CO₃ | Milder bases minimize side reactions and decomposition. |
| Temperature | 60-100 °C | A balance between reaction rate and selectivity. |
| Nucleophile | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
Table 1: Recommended Starting Conditions for SNAr Reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are essential for forming carbon-carbon and carbon-nitrogen bonds.[9][10] With this compound, the C-Br bond is the primary site for these reactions.
Q3: My Suzuki-Miyaura coupling reaction is giving low yields and I'm observing debromination of my starting material. What is causing this and how can I fix it?
A3: Low yields and debromination in Suzuki-Miyaura coupling are often indicative of catalyst deactivation or competing side reactions.
-
Explanation of the Problem: Debromination (hydrodehalogenation) is a common side reaction where the aryl bromide is reduced to the corresponding arene. This can be caused by the presence of water or other protic impurities, or by β-hydride elimination from the palladium intermediate.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Traces of water can lead to the hydrolysis of the boronic acid and promote debromination.
-
Degas the Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst, leading to its deactivation. Degas the solvent and the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can stabilize the palladium catalyst and promote the desired cross-coupling pathway.[11]
-
Base Selection: The base plays a crucial role in the transmetalation step. A weaker base like potassium phosphate (K₃PO₄) is often a good starting point. Stronger bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions.[12]
-
Caption: Decision workflow for troubleshooting Suzuki coupling.
Q4: I am attempting a Buchwald-Hartwig amination, but the reaction is not going to completion. What are the key parameters to optimize?
A4: The success of a Buchwald-Hartwig amination depends on the careful selection of the catalyst, ligand, base, and solvent.[13][14][15]
-
Troubleshooting Steps:
-
Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand is crucial. For electron-rich anilines like this substrate, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos (1.2-2.4 equiv. to Pd) | Bulky, electron-rich ligands promote reductive elimination. |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Aprotic solvents that are stable at high temperatures. |
Table 2: Recommended Starting Conditions for Cross-Coupling Reactions.
Reactions Involving the Amino Group
The amino group can be a versatile handle for further functionalization, most notably through diazotization reactions.[16][]
Q5: I am trying to perform a Sandmeyer reaction to replace the amino group, but I am getting a complex mixture of products. How can I improve the outcome?
A5: Diazotization of anilines, followed by reaction with a nucleophile (Sandmeyer reaction), can be a sensitive transformation.[18] The stability of the diazonium salt is a key factor.
-
Explanation of the Problem: The diazonium salt of this compound can be unstable and may undergo side reactions, such as decomposition to form a phenol or reaction with the solvent. The presence of multiple activating and deactivating groups can also lead to unexpected reactivity.[19]
-
Troubleshooting Steps:
-
Low Temperature: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
In Situ Generation: The diazonium salt should be generated in situ and used immediately in the subsequent reaction.
-
Acid Choice: The choice of acid is important. Hydrochloric acid is commonly used for the generation of nitrous acid from sodium nitrite.
-
Copper Catalyst: For Sandmeyer reactions, the use of a copper(I) salt (e.g., CuCl, CuBr, CuCN) is essential to catalyze the displacement of the diazonium group.
-
Frequently Asked Questions (FAQs)
Q: Can I selectively functionalize the C-H bonds of this compound?
A: Direct C-H functionalization of this substrate is challenging due to the presence of multiple reactive sites. However, directed C-H functionalization, where a directing group is used to guide a metal catalyst to a specific C-H bond, could be a viable strategy.[20] For example, the amino group could potentially direct ortho-C-H activation at the C3 position.
Q: Is it possible to perform a nucleophilic aromatic substitution on the bromine at C6?
A: While substitution at the C-F bond is generally more favorable due to activation by the para-cyano group, SNAr at the C-Br bond is possible under more forcing conditions (higher temperatures, stronger nucleophiles). However, achieving high selectivity for this transformation would be challenging.
Q: How can I protect the amino group, and which protecting group is most suitable?
A: The amino group can be protected to prevent it from participating in unwanted side reactions. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group depends on the downstream reaction conditions. For example, a Boc group is stable to many reaction conditions but can be easily removed with acid.
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution of Fluorine
This protocol describes a general procedure for the SNAr of the fluorine atom with an amine nucleophile.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) in an oven-dried flask is added the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at 80 °C under an inert atmosphere (N₂ or Ar) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromine Position
This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid at the C-Br bond.
-
To an oven-dried flask is added this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.
-
Anhydrous and degassed toluene (0.1 M) is added, and the reaction mixture is heated to 100 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
References
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- Nucleophilic Aromatic Substitution: Addition–Elimin
- The interplay between steric and electronic effects in S(N)2 reactions. PubMed.
- Nucleophilic arom
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- 2-Amino-4-bromo-6-fluorobenzonitrile | 1279865-14-3. Benchchem.
- 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Electrophilic aromatic substitution: meta directors. YouTube.
- 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II - KPU Pressbooks.
- Buchwald-Hartwig Amin
- Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC - NIH.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 8.6 Substituent Effects in Electrophilic Substitutions.
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Regioselective C(sp 2 ) H Functionalization of Anilines.
- From Established to Emerging: Evolution of Cross-Coupling Reactions.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Concerted Nucleophilic Arom
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
- Diazotis
- Custom Diazotiz
- Aromatic Substitution. Flow Reactions - Vapourtec Ltd.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
- A Molecular Electron Density Theory Study of the Chemoselectivity, Regioselectivity, and Diastereofacial Selectivity in the Synthesis of an Anticancer Spiroisoxazoline derived
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses (RSC Publishing).
- Orthogonal functionalization of alternating polyesters: selective patterning of (AB)n sequences. Chemical Science (RSC Publishing).
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Divergent Synthesis of Functionalized Anilines from Aniline and Two Distinct Amino Acids. J Org Chem.
- Synthesis of a Poly(3-dodecylthiophene)
- Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide
- (A) Mechanistic analysis of regioselectivity. The numbers are the...
- strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
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- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 18. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 19. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 2-Amino-6-bromo-4-fluorobenzonitrile as a Multivalent Scaffold in Drug Discovery
Topic: Comparing 2-Amino-6-bromo-4-fluorobenzonitrile with Other Benzonitrile Derivatives Content Type: Publish Comparison Guide
Executive Summary: The Orthogonal Advantage
In modern medicinal chemistry, "molecular real estate" is premium.[1] This compound (CAS: 1260825-85-1) represents a high-value scaffold because it offers three distinct, orthogonal reactive sites within a low-molecular-weight aromatic core. Unlike its mono-substituted analogs (e.g., 2-amino-4-fluorobenzonitrile), this molecule allows for the sequential construction of complex heterocycles—most notably quinazolines —while retaining a handle (C-Br) for late-stage diversification and a metabolic blocker (C-F).
This guide compares this scaffold against common alternatives, demonstrating why it is the superior choice for developing dual-action kinase inhibitors (e.g., EGFR/VEGFR) where precise structure-activity relationship (SAR) exploration at the 6-position is required.
Structural Analysis & Electronic Properties[1][2]
The utility of this molecule stems from the electronic push-pull dynamics between the electron-withdrawing nitrile/halogens and the electron-donating amine.
Functional Map
-
C-1 (Nitrile): The electrophilic "warhead" for cyclization (e.g., with formamidine to form quinazolines).
-
C-2 (Amine): The internal nucleophile essential for heterocycle formation.
-
C-4 (Fluorine): A metabolic blocker that modulates pKa and lipophilicity; also a site for nucleophilic aromatic substitution (
) if sufficiently activated. -
C-6 (Bromine): The "Orthogonal Handle." Unlike chlorine, it is highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald) under mild conditions, yet stable enough to survive cyclization.[1]
Diagram 1: Orthogonal Reactivity Map[1]
Caption: Functional decomposition of the scaffold showing the three distinct sites for chemical manipulation.
Comparative Analysis: Selecting the Right Precursor
The choice between the 6-bromo, 6-chloro, or 6-hydro variants dictates the synthetic strategy. The 6-bromo variant is often selected when the final drug candidate requires a bulky aryl or heteroaryl group at the 6-position (common in EGFR inhibitors like Lapatinib).
Table 1: Performance Comparison of Benzonitrile Derivatives
| Feature | This compound | 2-Amino-4-fluorobenzonitrile | 2-Amino-6-chloro-4-fluorobenzonitrile |
| Primary Use | Access to 6-substituted quinazolines via coupling. | Access to 6-unsubstituted or 6-fluoro quinazolines. | Cost-effective alternative for 6-substituted analogs.[2] |
| Cyclization Rate | Moderate: Steric bulk of Br at C-6 slows attack at nitrile slightly compared to H. | Fast: Minimal steric hindrance at C-6. | Moderate: Cl is smaller than Br, slightly faster cyclization.[1] |
| Coupling Reactivity | High: Excellent substrate for Suzuki/Buchwald at mild temps ( | None: No handle for coupling. | Low: Requires specialized ligands/higher temps ( |
| Selectivity | High: Br reacts exclusively over F and CN under Pd-catalysis. | N/A | Moderate: Competitive activation can occur under forcing conditions. |
| Cost | High (Specialty Intermediate) | Low (Commodity Chemical) | Moderate |
Expert Insight: The "Steric Tax"
While the 6-bromo substituent provides a critical handle, it imposes a "steric tax" during the formation of the quinazoline core. The bromine atom is ortho to the nitrile, creating steric bulk that can hinder the initial nucleophilic attack by formamidine or amidines.[1]
-
Implication: Reactions may require higher temperatures or longer reflux times compared to the 2-amino-4-fluorobenzonitrile analog.
-
Solution: Use high-boiling solvents (e.g., 2-methoxyethanol) or acid catalysis to activate the nitrile.
Synthetic Utility & Protocols
The most robust workflow involves Cyclization First , followed by Coupling .[1] Attempting to couple the 6-Br position before cyclization can lead to catalyst poisoning by the free amine or nitrile interference.
Diagram 2: Recommended Synthetic Workflow
Caption: The "Cyclization First" strategy protects the amine and nitrile, ensuring high yields in the subsequent coupling step.[1]
Protocol A: Cyclization to 6-Bromo-7-fluoroquinazolin-4(3H)-one
Note: Depending on the exact reagent, this yields the quinazolinone or aminoquinazoline. Below is the standard route to the quinazolinone core, a common precursor.
Reagents: this compound (1.0 equiv), Formamidine acetate (2.0 equiv), 2-Methoxyethanol.
-
Setup: Charge a round-bottom flask with this compound (e.g., 5.0 g) and Formamidine acetate (4.8 g).
-
Solvent: Add 2-Methoxyethanol (50 mL). The high boiling point (
C) is necessary to overcome the steric hindrance of the ortho-bromo group [1]. -
Reaction: Reflux at
C for 12–16 hours. Monitor by LC-MS for the disappearance of the nitrile peak. -
Workup: Cool to room temperature. The product often precipitates. Pour the mixture into ice-cold water (200 mL).
-
Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.[3]
Protocol B: Regioselective Suzuki Coupling
This protocol demonstrates the selectivity of the C-Br bond over the C-F bond.
Reagents: 6-Bromo-4-fluoroquinazoline intermediate (1.0 equiv), Phenylboronic acid (1.2 equiv),
-
Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes. Oxygen is detrimental to Pd-catalysis.
-
Addition: Add the quinazoline intermediate, boronic acid, base, and catalyst to a pressure vial.
-
Heating: Seal and heat to
C for 4 hours.-
Note: Do not exceed
C to avoid activating the C-F bond for side reactions with the carbonate base or water [2].
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Safety & Handling
-
Cyanide Hazard: While the nitrile group is bonded to the aromatic ring, thermal decomposition or exposure to strong acids/oxidizers can theoretically release HCN.[1] Work in a well-ventilated fume hood.
-
Skin Irritant: Halogenated benzylamines/nitriles are potent skin and eye irritants. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent oxidation of the amine, which can darken the solid over time.
References
-
Sharma, V. K., et al. (2021).[1][5] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, ix, 150-176.[1][5] Link
-
RSC Chemical Science. (2011). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link
-
BenchChem. "Comparative Guide to Benzylic Amine Reagents in the Synthesis of 6-Chloro-Substituted Quinazolines." Link (Contextual reference for general quinazoline synthesis).
-
PubChem. "2-Amino-6-fluorobenzonitrile | C7H5FN2."[6] National Library of Medicine. Link
Sources
Structural Analysis & Reactivity Profile: 2-Amino-6-bromo-4-fluorobenzonitrile
The following guide provides an in-depth structural and functional analysis of 2-Amino-6-bromo-4-fluorobenzonitrile , a highly specialized scaffold used in the development of kinase inhibitors, PROTAC linkers, and neuroactive agents.
Executive Summary
This compound (CAS: 1260825-85-1) represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted benzene ring. Unlike its isomers, this compound offers a unique orthogonal reactivity profile:
-
Electrophilic Handle: The nitrile (-CN) group activates the ring for nucleophilic aromatic substitution (
) at the ortho positions, though the presence of the electron-donating amine (-NH ) modulates this. -
Synthetic Pivot: The bromine (-Br) atom at the C6 position is sterically crowded but electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Metabolic Shield: The fluorine (-F) atom at C4 blocks metabolic oxidation at the typically vulnerable para position relative to the amine, enhancing in vivo half-life.
This guide compares the target compound against its closest structural analogs to assist researchers in scaffold selection.
Structural Characterization & Physicochemical Properties[1][2]
The distinct substitution pattern of the 2,4,6-trisubstituted benzonitrile core creates a specific electronic environment that dictates its utility.
Physicochemical Profile
| Property | Value | Significance in Drug Design |
| Molecular Formula | C | Core fragment for fragment-based drug discovery (FBDD). |
| Molecular Weight | 215.03 g/mol | Low MW allows for significant elaboration while obeying Lipinski's Rule of 5. |
| ClogP | ~2.3 | Moderate lipophilicity; suitable for CNS penetration when optimized. |
| TPSA | 50.09 Å | Polar surface area dominated by the nitrile and amine; favorable for membrane permeability. |
| H-Bond Donors | 2 (NH | Critical for hinge-binding in kinase domains (e.g., ATP mimicry). |
| H-Bond Acceptors | 2 (CN, F) | The nitrile is a weak acceptor; Fluorine acts as a bioisostere for H or OH. |
Spectroscopic Signature (Predicted)
Note: In the absence of a raw experimental spectrum, the following data is derived from Substituent Chemical Shift (SCS) principles validated for polysubstituted benzenes.
-
H NMR (400 MHz, DMSO-d
):-
6.0–6.5 ppm (s, 2H, -NH
): Broad singlet, exchangeable with D O. The electron-withdrawing nitrile and bromine groups may shift this downfield compared to aniline. -
6.8–7.0 ppm (d,
Hz, 1H, H3): The proton at C3 is ortho to the fluorine and ortho to the amine. -
7.4–7.6 ppm (d,
Hz, 1H, H5): The proton at C5 is ortho to the fluorine and ortho to the bromine.
-
6.0–6.5 ppm (s, 2H, -NH
-
IR Spectrum (ATR):
-
~2220 cm
: Characteristic sharp nitrile ( ) stretch. -
3400–3300 cm
: Doublet indicating primary amine ( ) stretching.
-
Comparative Analysis: Target vs. Isomers
The choice between the 2-Amino-6-bromo (Target) and its isomers, 2-Amino-5-bromo or 2-Amino-4-bromo , fundamentally alters the synthetic trajectory.
Reactivity & Steric Comparison
The position of the bromine atom relative to the amine and nitrile groups is the differentiating factor.
| Feature | 2-Amino-6-bromo-4-fluoro... (Target) | 2-Amino-5-bromo-4-fluoro... (Isomer A) | 2-Amino-4-bromo-6-fluoro... (Isomer B) |
| Bromine Position | C6 (Ortho to CN) | C5 (Meta to CN) | C4 (Para to CN) |
| Steric Hindrance | High: Flanked by CN and H5. | Moderate: Flanked by F and H6. | Low: Flanked by H3 and H5. |
| Pd-Catalysis Rate | Slower oxidative addition due to sterics; requires specialized ligands (e.g., XPhos, BrettPhos). | Faster; standard ligands (e.g., PPh | Fastest; highly accessible. |
| Regioselectivity | Directs incoming electrophiles to C3 or C5 (if Br is preserved). | Directs electrophiles to C3. | Directs electrophiles to C3 or C5. |
| Primary Use | Quinazoline synthesis (CN/NH | Linear extension of the pharmacophore. | Core replacement; typically the central ring. |
Logic Diagram: Isomer Selection
The following diagram illustrates the decision matrix for selecting the correct isomer based on the desired final drug architecture.
Caption: Decision logic for selecting the 2-Amino-6-bromo scaffold versus its 5-bromo or 4-bromo isomers based on synthetic goals.
Experimental Protocols
A. Retrosynthetic Strategy (Synthesis of the Target)
Direct bromination of 2-amino-4-fluorobenzonitrile often yields a mixture of regioisomers (C3 vs C5 substitution). The most "field-proven" route to the 2-amino-6-bromo pattern utilizes the Sandmeyer reaction or nucleophilic aromatic substitution (
Recommended Route: Reduction of 2-Bromo-4-fluoro-6-nitrobenzonitrile This route ensures the bromine is installed before the sensitive amine is generated, guaranteeing regiochemical purity.
-
Precursor: 2-Bromo-4-fluoro-6-nitrobenzonitrile (Commercially available or synthesized via nitration of 2-bromo-4-fluorobenzonitrile).
-
Reaction: Selective reduction of the nitro group (-NO
) to the amine (-NH ) using Iron (Fe) powder or Stannous Chloride (SnCl ). Note: Catalytic hydrogenation (Pd/C, H ) is risky as it may cause debromination.
Protocol: Fe-Mediated Reduction
-
Setup: In a 250 mL round-bottom flask, dissolve 2-Bromo-4-fluoro-6-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v).
-
Activation: Add Ammonium Chloride (NH
Cl, 5.0 eq) and Iron Powder (Fe, mesh 325, 4.0 eq). -
Reflux: Heat the suspension to 80°C with vigorous stirring for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (less polar) should disappear, replaced by a fluorescent blue spot (amine).
-
Workup:
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO
, 0-30% EtOAc in Hexanes).
Self-Validation Step:
-
Check: The product must show a primary amine doublet in the IR (~3400 cm
) and lack the nitro stretches (~1530/1350 cm ). -
Purity: HPLC purity >95% is required before using in cross-coupling reactions to prevent catalyst poisoning.
B. Application: Suzuki-Miyaura Coupling
Due to the steric hindrance at C6 (flanked by CN and H5), standard conditions often fail. Use this optimized protocol for difficult substrates.
Reagents:
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) or Pd (dba) / XPhos (for very hindered boronic acids). -
Base: K
PO (3.0 eq) - milder than carbonates, better for nitriles. -
Solvent: 1,4-Dioxane / Water (4:1).
Workflow Diagram:
Caption: Optimized Suzuki coupling workflow for sterically hindered this compound.
References
-
BenchChem. (2025). Technical Guide to Halogenated Aminobenzonitriles as Versatile Synthetic Building Blocks. Retrieved from
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 101, 542-563.[3] (Demonstrates handling of fluorinated benzonitriles). Retrieved from [3]
-
ChemicalBook. (2023). Synthesis of 2-Bromo-6-fluorobenzonitrile. Retrieved from
-
PubChem. (2023).[4] this compound Compound Summary. National Library of Medicine. Retrieved from
-
Ossila. (2023). 2-Amino-6-fluorobenzonitrile: A fluorinated benzonitrile building block.[5] Retrieved from
Sources
- 1. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
- 2. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,6-Dibromo-4-fluoro-3-methylbenzonitrile | C8H4Br2FN | CID 57905316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
